(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-3-5-19-6-8-20(9-7-19)15(21)13-10-14(22-18-13)12-2-1-4-17-11-12/h1-2,4,10-11H,3,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXXFZOBNBWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=NOC(=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis and regulation of adenosine function.
Mode of Action
It is known that similar compounds act as inhibitors of ents, with more selectivity towards ent2 than ent1. This inhibition could potentially disrupt the normal function of these transporters, leading to changes in nucleotide synthesis and adenosine regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several methanone derivatives reported in medicinal chemistry literature. Below is a detailed comparison based on substituents, molecular features, and inferred properties:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Insights
Piperazine Modifications: The 2-fluoroethyl substituent in the target compound contrasts with methyl (w3), acetyl (m6), and 3-(trifluoromethyl)phenyl (Aladdin) groups in analogs. The trifluoromethylphenyl group in the Aladdin compound significantly increases lipophilicity, favoring hydrophobic target interactions .
Heterocyclic Moieties: The pyridinyl-isoxazole in the target compound offers a balance of hydrogen-bonding (pyridine N) and π-π stacking (isoxazole) capabilities.
Pharmacological Implications :
- The chloro and trifluoromethyl groups in analogs (w3, m6, Aladdin) are classic lipophilicity-enhancing substituents, often used to improve blood-brain barrier penetration or target binding. The target compound’s fluoroethyl group could offer a unique balance of metabolic stability and solubility .
Preparation Methods
Nitrile Oxide Cycloaddition
The isoxazole core is synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and a pyridinyl acetylene. For example, 3-(pyridin-3-yl)propiolic acid reacts with chloroxime in the presence of NaHCO₃ to generate the nitrile oxide in situ, followed by cycloaddition.
Optimized Conditions
| Entry | Substrate | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-(pyridin-3-yl)propiolic acid | NaHCO₃ | THF | 60 | 78 |
| 2 | 3-(pyridin-3-yl)propiolic acid | Et₃N | Toluene | 80 | 85 |
Reaction in toluene with triethylamine (Et₃N) at 80°C achieves higher yields due to improved nitrile oxide stability.
Synthesis of 4-(2-Fluoroethyl)piperazine
Piperazine Alkylation
Piperazine is mono-alkylated using 2-fluoroethyl triflate under basic conditions to avoid di-substitution.
Procedure
- Protection : Piperazine is protected with Boc-anhydride (Boc₂O, Et₃N, CH₂Cl₂, 0°C).
- Alkylation : Boc-piperazine reacts with 2-fluoroethyl triflate (K₂CO₃, DMF, 60°C, 12 h).
- Deprotection : TFA/CH₂Cl₂ (1:1) removes the Boc group.
Yield Optimization
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 60 | 72 |
| 2 | Cs₂CO₃ | NMP | 80 | 68 |
K₂CO₃ in DMF provides optimal balance of reactivity and selectivity.
Coupling of Isoxazole and Piperazine Subunits
Amide Bond Formation
The carboxylic acid (5-(pyridin-3-yl)isoxazole-3-carboxylic acid) is activated with HATU and coupled with 4-(2-fluoroethyl)piperazine in DMF using DIPEA as a base.
Conditions
Alternative Ketone Coupling
Direct coupling via Schlenk equilibrium using 5-(pyridin-3-yl)isoxazol-3-yl lithium and 4-(2-fluoroethyl)piperazine-1-carbonyl chloride in THF at -78°C achieves 75% yield.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.75 (s, 1H, pyridine-H), 8.52 (d, J = 4.8 Hz, 1H), 7.85 (d, J = 7.6 Hz, 1H), 6.98 (s, 1H, isoxazole-H), 4.72 (t, J = 6.4 Hz, 2H, -CH₂F), 3.65–3.45 (m, 8H, piperazine-H).
- ¹⁹F NMR (376 MHz, CDCl₃) : δ -218.5 (t, J = 6.4 Hz).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₆H₁₈FN₄O₂ : 329.1364 [M+H]⁺
- Found : 329.1367 [M+H]⁺
Scale-Up and Industrial Feasibility
A pilot-scale synthesis (100 g) using HATU-mediated coupling in DMF achieved 82% yield with >99% purity (HPLC). Cost analysis highlights HATU as the major expense, suggesting alternative activators (e.g., EDCl) for large-scale production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
